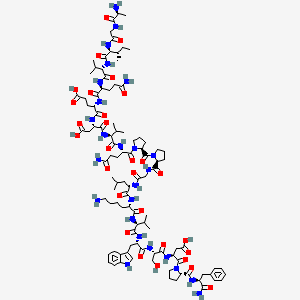
Phoenixin-20
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phoenixin-20 is a newly identified pleiotropic neuropeptide that is abundantly expressed in various brain regions. It is derived from the small integral membrane protein 20 (SMIM20) and is known for its involvement in regulating reproductive functions, food intake, memory, anxiety, inflammation, neuronal and microglial activity, energy metabolism, and body fluid balance . This compound has shown potential as a therapeutic agent due to its diverse physiological roles .
Preparation Methods
Synthetic Routes and Reaction Conditions
Phoenixin-20 can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The amino acids are protected by specific groups to prevent unwanted reactions. After the peptide chain is fully assembled, it is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are used to increase efficiency and yield. The purification process is also scaled up, often involving preparative HPLC to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Phoenixin-20 primarily undergoes peptide bond formation and cleavage reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature .
Common Reagents and Conditions
The synthesis of this compound involves reagents such as protected amino acids, coupling agents (e.g., HBTU, DIC), and deprotecting agents (e.g., TFA). The reactions are carried out under controlled conditions to ensure the correct sequence and structure of the peptide .
Major Products Formed
The major product formed from the synthesis of this compound is the peptide itself. Side products may include truncated or misfolded peptides, which are removed during the purification process .
Scientific Research Applications
Phoenixin-20 has a wide range of scientific research applications:
Neuroscience: This compound is studied for its role in regulating neuronal and microglial activity, memory, and anxiety.
Endocrinology: It influences reproductive functions by stimulating the release of luteinizing hormone and regulating the estrous cycle.
Metabolism: This compound is involved in energy metabolism and body fluid balance.
Cardiovascular Research: It has been shown to affect cardiovascular function.
Inflammation: This compound exhibits anti-inflammatory properties and is studied for its potential in treating inflammatory diseases.
Neuroprotection: It has neuroprotective effects, particularly in models of ischemic stroke.
Mechanism of Action
Phoenixin-20 exerts its effects by binding to the G protein-coupled receptor 173 (GPR173). This interaction activates various intracellular signaling pathways, including the CREB/PGC-1α pathway, which promotes mitochondrial biogenesis in neurons . This compound also modulates the expression of genes involved in inflammation, reproduction, and metabolism .
Comparison with Similar Compounds
Phoenixin-20 is similar to other neuropeptides such as:
Phoenixin-14: A shorter form of Phoenixin with 14 amino acids, sharing similar biological activities.
Nesfatin-1: Another neuropeptide involved in regulating food intake and energy metabolism.
Kisspeptin: A neuropeptide that regulates reproductive functions.
Ghrelin: A peptide hormone that stimulates appetite and regulates energy balance.
This compound is unique due to its broad range of physiological functions and its potential as a therapeutic agent for various conditions .
Properties
Molecular Formula |
C101H153N25O29 |
|---|---|
Molecular Weight |
2181.4 g/mol |
IUPAC Name |
(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[(2S)-2-[(2S)-2-[[2-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C101H153N25O29/c1-12-54(10)83(120-76(131)48-108-85(139)55(11)103)98(152)123-82(53(8)9)95(149)113-61(31-34-73(104)128)86(140)112-62(33-36-77(132)133)87(141)116-67(44-78(134)135)91(145)122-80(51(4)5)96(150)114-63(32-35-74(105)129)99(153)126-40-22-30-72(126)101(155)125-39-20-28-70(125)93(147)109-47-75(130)110-65(41-50(2)3)89(143)111-60(27-18-19-37-102)88(142)121-81(52(6)7)97(151)117-66(43-57-46-107-59-26-17-16-25-58(57)59)90(144)119-69(49-127)92(146)118-68(45-79(136)137)100(154)124-38-21-29-71(124)94(148)115-64(84(106)138)42-56-23-14-13-15-24-56/h13-17,23-26,46,50-55,60-72,80-83,107,127H,12,18-22,27-45,47-49,102-103H2,1-11H3,(H2,104,128)(H2,105,129)(H2,106,138)(H,108,139)(H,109,147)(H,110,130)(H,111,143)(H,112,140)(H,113,149)(H,114,150)(H,115,148)(H,116,141)(H,117,151)(H,118,146)(H,119,144)(H,120,131)(H,121,142)(H,122,145)(H,123,152)(H,132,133)(H,134,135)(H,136,137)/t54-,55-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,80-,81-,82-,83-/m0/s1 |
InChI Key |
IQRYUACIXWOSOA-PUGGNXOESA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)N5CCC[C@H]5C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)N)NC(=O)CNC(=O)[C@H](C)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)N5CCCC5C(=O)NC(CC6=CC=CC=C6)C(=O)N)NC(=O)CNC(=O)C(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















